molecular formula C9H8BNO3 B14094976 (4-(Pyridin-2-yl)furan-2-yl)boronic acid

(4-(Pyridin-2-yl)furan-2-yl)boronic acid

Cat. No.: B14094976
M. Wt: 188.98 g/mol
InChI Key: NMVDUPVGPHFYRF-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yl)furan-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a furan ring substituted with a pyridin-2-yl group at the 4-position and a boronic acid moiety at the 2-position. This structure combines the electron-rich furan system with the aromatic pyridine ring, creating a bifunctional scaffold suitable for Suzuki-Miyaura cross-coupling reactions, a widely used method in medicinal chemistry and materials science . Boronic acids are pivotal in drug discovery due to their ability to form reversible covalent bonds with diols, enabling applications in bioconjugation, sensing, and enzyme inhibition . The pyridine-furan hybrid structure may enhance binding interactions in biological systems or improve solubility compared to simpler arylboronic acids like phenylboronic acid (PBA) .

Properties

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

(4-pyridin-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C9H8BNO3/c12-10(13)9-5-7(6-14-9)8-3-1-2-4-11-8/h1-6,12-13H

InChI Key

NMVDUPVGPHFYRF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2=CC=CC=N2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yl)furan-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

Comparison with Similar Compounds

Antiproliferative Activity

  • 6-Hydroxynaphthalen-2-yl boronic acid (): Shows high potency against cancer cells (IC₅₀ = 0.1969 µM), attributed to its planar naphthalene system enhancing DNA intercalation or protein binding.
  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (): Precipitates in RPMI medium, limiting its use in vitro.

Enzyme Inhibition

  • Salicylate Synthase Inhibitors (): Derivatives of (5-(methoxycarbonyl)furan-2-yl)boronic acid exhibit IC₅₀ values of 16.6–34.8 µM, suggesting moderate activity. The pyridine-furan variant could improve potency via additional hydrogen bonding with the pyridyl nitrogen.

Solubility and Stability

  • Pyren-1-yl boronic acid (): Poor aqueous solubility due to its hydrophobic pyrene moiety. In contrast, the pyridine ring in (4-(Pyridin-2-yl)furan-2-yl)boronic acid may enhance water solubility, as seen in 3-aminophenyl boronic acid (APBA), which forms stable diol complexes (K₁ = 1648 M⁻¹) .

Functional Group Impact on Bioactivity

  • Phenylboronic Acid (PBA) (): A benchmark compound with moderate diol-binding affinity (K₁ = 1300–2357 M⁻¹). The pyridine-furan analogue’s dual heterocycles may increase binding specificity or affinity for biomolecules.
  • Boronic Acids with Amino Substituents (): (6-Aminopyridin-3-yl)boronic acid (similarity score 0.84 to the target compound) demonstrates how amino groups can modulate electronic properties and solubility.

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